(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide

Catalog No.
S847501
CAS No.
623168-99-0
M.F
C6H13NOS
M. Wt
147.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinam...

CAS Number

623168-99-0

Product Name

(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide

IUPAC Name

(NE,S)-N-ethylidene-2-methylpropane-2-sulfinamide

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

InChI

InChI=1S/C6H13NOS/c1-5-7-9(8)6(2,3)4/h5H,1-4H3/b7-5+/t9-/m0/s1

InChI Key

SFPPCFXOSJAOKL-IWGCBNPKSA-N

SMILES

CC=NS(=O)C(C)(C)C

Canonical SMILES

CC=NS(=O)C(C)(C)C

Isomeric SMILES

C/C=N/[S@@](=O)C(C)(C)C

(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound characterized by the presence of a sulfinyl group and an ethylidene moiety. This compound features a unique structural framework that includes a secondary amine and an alkenyl group, which contributes to its biological activity and potential applications in medicinal chemistry. The sulfinamide functional group has gained attention for its role in various

The reactivity of (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide can be attributed to its functional groups, which allow it to participate in several chemical transformations:

  • Nucleophilic Substitution Reactions: The sulfinamide group can undergo nucleophilic attack, leading to the formation of new amine derivatives.
  • Addition Reactions: The ethylidene double bond can participate in addition reactions with various nucleophiles, potentially yielding more complex molecules.
  • Oxidation and Reduction: The sulfinamide can be oxidized to sulfonamides or reduced to amines, which are significant transformations in organic synthesis.

These reactions are facilitated by specific catalysts or conditions that enhance the reactivity of the compound.

(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide exhibits notable biological activity, particularly in the context of pharmaceutical research. Compounds with sulfinamide functionalities have been associated with various biological effects, including:

  • Antimicrobial Activity: Some sulfinamides demonstrate efficacy against bacterial strains, making them candidates for antibiotic development.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Enzyme Inhibition: Sulfinamides can act as inhibitors of specific enzymes, contributing to their therapeutic profiles.

The biological activity of this compound is largely dependent on its structural features and the presence of specific substituents that influence its interaction with biological targets.

The synthesis of (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide typically involves several steps:

  • Formation of the Sulfinamide: This can be achieved by reacting a suitable amine with a sulfinyl chloride or sulfoxide under controlled conditions.
  • Introduction of the Ethylidene Group: This step may involve a Wittig reaction or similar methodology to introduce the ethylidene moiety onto the nitrogen atom.
  • Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography or crystallization may be employed to isolate the desired enantiomer.

These synthetic pathways highlight the versatility and complexity involved in producing this compound.

(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide has potential applications across various fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug discovery, particularly in developing new antimicrobial or anti-inflammatory agents.
  • Agricultural Chemistry: The compound may serve as a lead structure for designing agrochemicals aimed at pest control or plant growth regulation.
  • Chemical Research: As a versatile building block, it can be utilized in synthesizing more complex organic molecules for research purposes.

Interaction studies involving (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide focus on its binding affinity and efficacy against specific biological targets. Techniques such as:

  • High-throughput Screening: Used to evaluate the compound's activity across various assays to identify potential therapeutic targets.
  • Molecular Docking Studies: These computational methods help predict how the compound interacts with enzymes or receptors at the molecular level.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide, including:

Compound NameStructure TypeUnique Features
N-(4-Methylphenyl)benzenesulfonamideSulfonamideExhibits strong antibacterial properties
(R)-N-(4-Fluorophenyl)methanesulfonamideSulfonamideKnown for selective inhibition of certain enzymes
(S)-N-(3-Methoxyphenyl)propanesulfonamideSulfonamideShows anti-inflammatory activity

These compounds highlight different aspects of sulfonamide chemistry while showcasing how variations in substituents can lead to distinct biological activities.

The uniqueness of (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide lies in its specific chiral configuration and functional groups that influence its reactivity and biological interactions compared to other similar compounds.

XLogP3

0.4

Dates

Last modified: 08-16-2023

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